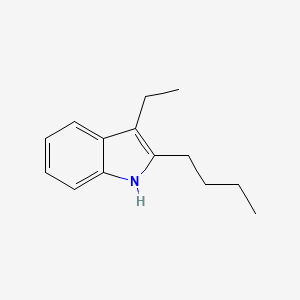
2-Butyl-3-ethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and various biologically active molecules. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions. For instance, the reaction of 2-butyl-3-ethylcyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Butyl-3-ethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding indole-2-carboxylic acids.
Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield 5-nitro-2-butyl-3-ethyl-1H-indole.
科学研究应用
2-Butyl-3-ethyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butyl-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
相似化合物的比较
Similar Compounds
- 2-Butyl-1H-indole
- 3-Ethyl-1H-indole
- 2-Butyl-3-methyl-1H-indole
Uniqueness
2-Butyl-3-ethyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both butyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors .
属性
CAS 编号 |
89188-95-4 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
2-butyl-3-ethyl-1H-indole |
InChI |
InChI=1S/C14H19N/c1-3-5-9-13-11(4-2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3 |
InChI 键 |
IFCNLMMBVVNZAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


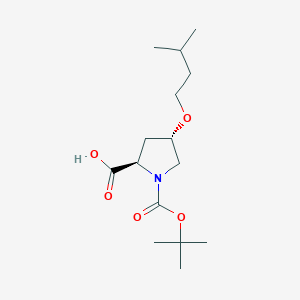
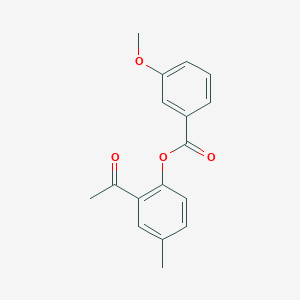
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
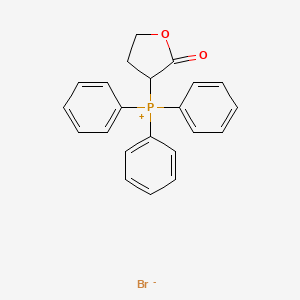
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
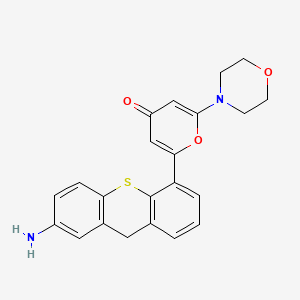
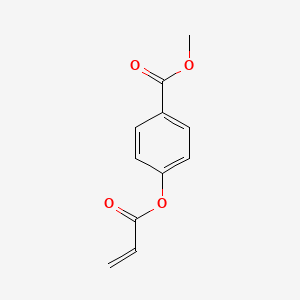
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
